DL-Valine-3-D1

Description

BenchChem offers high-quality DL-Valine-3-D1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Valine-3-D1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

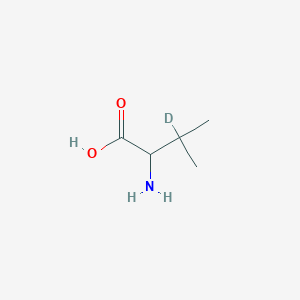

IUPAC Name |

2-amino-3-deuterio-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-WFVSFCRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DL-Valine-3-D1 chemical structure and properties

Technical Guide: DL-Valine-3-d1 Chemical Structure and Properties

Executive Summary

DL-Valine-3-d1 (CAS: 79168-24-4) is a stable, isotopically labeled form of the essential amino acid valine, characterized by the substitution of a single hydrogen atom with deuterium (

Its primary utility lies in the Kinetic Isotope Effect (KIE) , where the stronger C-D bond resists cleavage during oxidative metabolism, specifically inhibiting the rate-limiting steps in valine catabolism. This property makes it an invaluable tool for mapping metabolic flux and stabilizing drug candidates against rapid degradation.

Chemical Identity & Structure

| Property | Details |

| Chemical Name | DL-Valine-3-d1 |

| IUPAC Name | 2-Amino-3-methylbutanoic-3-d acid |

| CAS Number | 79168-24-4 |

| Molecular Formula | |

| Molecular Weight | 118.15 g/mol (vs. 117.15 for unlabeled) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Stereochemistry | Racemic (50:50 mixture of S and R enantiomers) |

Structural Analysis

The deuterium label is located at the beta-carbon (C3) , the methine center of the isopropyl side chain.

-

Structure:

-

Key Feature: The methine hydrogen, susceptible to abstraction during metabolic processing, is replaced by deuterium.

Physicochemical Properties

The substitution of hydrogen with deuterium introduces subtle but measurable changes in physical properties, primarily driven by the mass difference and the lower zero-point vibrational energy of the C-D bond.[1]

| Property | DL-Valine (Unlabeled) | DL-Valine-3-d1 | Impact of Deuteration |

| Bond Energy (C-H/D) | ~98 kcal/mol | ~100 kcal/mol | C-D bond is shorter and stronger (Primary KIE source). |

| Melting Point | 295-298 °C (dec) | 295-298 °C (dec) | Negligible change; crystal packing remains largely identical. |

| Solubility (H2O) | 88.5 g/L (25°C) | ~88 g/L | Minor isotope effect on solvation shell thermodynamics. |

| pKa (COOH) | 2.32 | 2.32 | No significant electronic perturbation at C1. |

| pKa (NH3+) | 9.62 | 9.64 | Slight secondary isotope effect due to beta-position. |

Synthesis & Manufacturing

The synthesis of DL-Valine-3-d1 typically follows the Strecker Synthesis pathway, modified to incorporate the deuterium label via the aldehyde precursor. This route naturally yields a racemic (DL) mixture.

Synthetic Protocol

-

Precursor Preparation: Isobutyraldehyde-2-d1 is generated via base-catalyzed exchange of isobutyraldehyde in

or reduction of a 2-halo-derivative with a deuterated reducing agent. -

Imine Formation: The labeled aldehyde reacts with ammonium chloride (

) to form an imine intermediate.[2][3] -

Nitrile Addition: Potassium cyanide (KCN) adds across the imine double bond, forming the

-aminonitrile.[2] -

Hydrolysis: Acidic hydrolysis converts the nitrile to a carboxylic acid, yielding DL-Valine-3-d1.

Figure 1: Strecker Synthesis pathway for DL-Valine-3-d1 utilizing a deuterated aldehyde precursor.

Analytical Characterization

Verification of the "3-d1" label placement is critical. NMR spectroscopy provides the most definitive confirmation.

Proton NMR ( -NMR) Signature

-

Beta-Methine Signal (Loss): In unlabeled valine, the beta-hydrogen appears as a doublet of septets at

ppm. In DL-Valine-3-d1, this signal disappears completely. -

Methyl Signals (Collapse): In unlabeled valine, the two methyl groups appear as doublets (

ppm) due to coupling with the beta-H (

Carbon NMR ( -NMR) Signature

-

Beta-Carbon Splitting: The C3 signal, normally a singlet in proton-decoupled spectra, becomes a 1:1:1 triplet due to coupling with the spin-1 deuterium nucleus (

Hz). -

Isotope Shift: A slight upfield shift (

ppm) is observed for the C3 resonance.

Applications in Research & Drug Development

Metabolic Stability & Kinetic Isotope Effects (KIE)

DL-Valine-3-d1 is used to probe the Isobutyryl-CoA Dehydrogenase step of valine catabolism.

-

Mechanism: The enzyme removes hydrogens from the alpha and beta positions of Isobutyryl-CoA (derived from valine).

-

Tracing the D: The C3-D of valine becomes the alpha-deuterium of Isobutyryl-CoA.

-

Primary KIE: Cleavage of this C-D bond is rate-limiting. The substitution results in a significant reduction in reaction rate (

), allowing researchers to stabilize the metabolite or study the transition state structure.

Figure 2: Metabolic fate of the deuterium label. The critical rate-limiting step occurs at Isobutyryl-CoA Dehydrogenase.

Structural Biology (NMR Constraints)

In protein NMR, valine methyl groups are excellent probes for hydrophobic core dynamics.

-

Simplification: Using 3-d1 labeling eliminates the beta-proton scalar coupling, simplifying the relaxation pathways and sharpening the methyl signals in large protein complexes.

-

Stereospecificity: While DL-Valine provides a racemic mix, it can be used in cell-free synthesis where the D-isomer is often inert or can be filtered, or for specific small molecule binding studies.

Handling & Stability

-

Storage: Store at room temperature (15-25°C) in a desiccator. The compound is stable but hygroscopic.

-

Re-analysis: Re-verify isotopic purity every 3 years using

-NMR to ensure no H/D exchange has occurred (unlikely at C3 under neutral conditions, but possible under extreme acidic/basic stress).

References

-

National Institute of Standards and Technology (NIST). (2023). DL-Valine Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Tugarinov, V., & Kay, L. E. (2003). Side chain assignments of Ile, Leu, and Val methyl groups in high molecular weight proteins. Journal of the American Chemical Society, 125(45), 13868–13878. [Link]

-

Ghisla, S., et al. (1986).[4] Studies on the reaction mechanism of general acyl-CoA dehydrogenase.[4] Determination of selective isotope effects. European Journal of Biochemistry, 160(1), 109-115.[4] [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Applications. [Link]

Sources

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Studies on the reaction mechanism of general acyl-CoA dehydrogenase. Determination of selective isotope effects in the dehydrogenation of butyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between DL-Valine-3-D1 and L-Valine-d8

Technical Whitepaper: Comparative Analysis of DL-Valine-3-d1 and L-Valine-d8

Executive Summary

In the precise world of stable isotope labeling, the distinction between DL-Valine-3-d1 and L-Valine-d8 is not merely one of mass or stereochemistry; it represents a fundamental divergence in experimental utility.[][2]

-

L-Valine-d8 is the industry standard for quantitative proteomics (SILAC) and metabolic flux analysis.[][2] Its biological compatibility (L-enantiomer) and significant mass shift (+8 Da) make it ideal for resolving complex biological matrices in Mass Spectrometry (MS).[2]

-

DL-Valine-3-d1 serves as a specialized mechanistic probe and NMR structural tool .[][2] Its specific deuteration at the

-carbon (position 3) simplifies spin systems in NMR spectroscopy and allows for the calculation of Kinetic Isotope Effects (KIE) in enzymatic studies, despite its racemic nature limiting its use in live-cell culture.[]

This guide dissects the physicochemical properties, experimental applications, and validated protocols for both isotopologues.[]

Molecular Architecture & Physicochemical Properties

To select the correct reagent, one must understand the structural nuances.[]

| Feature | L-Valine-d8 | DL-Valine-3-d1 |

| CAS Number | 35045-72-8 | 54884-66-1 (Generic for labeled DL) |

| Chemical Formula | ||

| Molecular Weight | ~125.20 g/mol (+8 Da shift) | ~118.16 g/mol (+1 Da shift) |

| Stereochemistry | Enantiopure (L) .[][2] Biologically active.[][3][4] | Racemic (DL) . 50:50 mix of L and D. |

| Deuteration Pattern | Perdeuterated Side Chain & | Site-Specific ( |

| Primary Utility | MS Quantitation, SILAC, Metabolic Tracing | NMR Spin Decoupling, Enzymatic Mechanism (KIE) |

| Solubility | Water: ~85 g/L (20°C) | Water: ~58 g/L (20°C) |

L-Valine-d8: The Quantitative Workhorse

The SILAC Imperative

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) relies on the complete metabolic incorporation of heavy amino acids into the proteome.[] L-Valine-d8 is superior here because:

-

Stereospecificity: Eukaryotic translation machinery exclusively utilizes L-amino acids.[] D-isomers (present in DL mixtures) can be toxic or inhibit growth.[][2]

-

Mass Resolution: A +8 Da shift is substantial.[] It pushes the heavy peptide signal well beyond the natural isotopic envelope of the light peptide (usually M+1, M+2 from

), preventing signal overlap and ensuring accurate quantification.[]

Protocol: L-Valine-d8 SILAC Media Preparation

Objective: Create a "Heavy" growth medium for differential protein expression analysis.[][2]

Materials:

-

Dialyzed Fetal Bovine Serum (dFBS) – Critical to remove endogenous light valine.[2]

-

Valine-deficient DMEM or RPMI 1640.[][2]

Workflow:

-

Depletion: Thaw dFBS and verify dialysis (10 kDa cutoff) to ensure no background amino acids remain.

-

Reconstitution: Dissolve L-Valine-d8 in PBS to a concentration of 100 mg/mL. Filter sterilize (0.22 µm).

-

Supplementation: Add L-Valine-d8 to the deficient media at the standard formulation concentration (e.g., 50 mg/L for RPMI).

-

Validation: Culture cells for 5-6 doublings. Lyse a small aliquot and perform LC-MS/MS to verify >95% incorporation efficiency before starting the actual experiment.

DL-Valine-3-d1: The Mechanistic Detective

NMR Spectroscopy: The Power of Simplification

In proton NMR (

-

The Problem: The

-proton (H3) couples with the -

The Solution (3-d1): Replacing H3 with Deuterium (D) removes this coupling.[2]

-

The

-proton signal simplifies (doublet -

The methyl signals collapse from doublets into singlets (or broadened singlets due to small H-D coupling).[]

-

Note: The DL nature is acceptable in small molecule NMR or when using chiral shift reagents to distinguish the enantiomers.[]

-

Kinetic Isotope Effects (KIE)

Researchers use DL-Valine-3-d1 to probe enzyme mechanisms involving the valine side chain.[][2]

-

If an enzyme (e.g., Valine Hydroxylase) breaks the C3-H bond during the rate-determining step, replacing H with D will significantly slow the reaction rate (

, typically 2-7).[][2] -

If the reaction rate remains unchanged, the C3-H bond cleavage is not rate-limiting.[][2]

Visualizing the Workflows

Diagram 1: Molecular Distinction & Application Logic

Caption: Decision tree for selecting between L-Valine-d8 and DL-Valine-3-d1 based on experimental requirements.

Diagram 2: The SILAC Quantitative Workflow (L-Valine-d8)

Caption: Workflow utilizing L-Valine-d8 for differential protein quantitation in cell culture.

References & Authoritative Sources

-

Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics."[] Molecular & Cellular Proteomics.

-

Context: Establishes the foundational protocol for using L-amino acid isotopes (like Valine-d8) in proteomics.

-

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[]

-

Context: Explains the physics of spin decoupling and the utility of selective deuteration (DL-Valine-3-d1) in simplifying complex multiplets.

-

-

Cook, P. F. (1991). "Enzyme Mechanism from Isotope Effects."[] CRC Press.[]

-

Context: Authoritative text on using KIE to determine rate-limiting steps, relevant to the use of 3-d1 probes.

-

-

Sigma-Aldrich / Merck. "Stable Isotope Products: Amino Acids."[]

-

Context: Verification of commercial availability and specifications for L-Valine-d8 (Product 486027) and DL-Valine isotopes.

-

Sources

Unlocking Chiral Metabolism: A Technical Guide to the Applications of Deuterated Racemic Valine in Metabolomics

Introduction: Beyond the Proteome – Tracing the Dynamic Flux of Chiral Amino Acids

In the intricate landscape of metabolomics, our quest to understand biological systems increasingly demands tools that offer not just a static snapshot of metabolite concentrations, but a dynamic view of metabolic flux. Stable isotope tracers have become indispensable in this pursuit, allowing us to follow the fate of molecules through complex biochemical networks.[1] This guide delves into a particularly powerful and nuanced tool: deuterated racemic valine .

Valine, an essential branched-chain amino acid (BCAA), is not merely a building block for proteins. Its catabolism significantly contributes to the tricarboxylic acid (TCA) cycle, providing energy primarily in muscle and brown adipose tissue.[2] Disruptions in valine metabolism are implicated in a range of pathologies, including metabolic syndrome, cardiovascular diseases, and certain cancers.[3] However, the biological significance of valine extends beyond its common L-enantiomer. The "unnatural" D-enantiomer, D-valine, once considered relevant only to the bacterial world, is now recognized as a substrate for the mammalian enzyme D-amino acid oxidase (DAAO), playing a role in specific physiological and pathological processes.[4][5]

The use of a racemic mixture of deuterated valine (containing both D- and L-isomers) as a metabolic tracer offers a unique experimental paradigm. It allows for the simultaneous interrogation of two distinct metabolic pathways: the canonical L-valine catabolism and the less-explored D-valine oxidative deamination pathway. This dual-probe approach provides a more holistic view of valine metabolism, particularly in contexts where D-amino acid metabolism is relevant, such as in neurological studies or in assessing the metabolic capacity of specific tissues like the kidney and brain where DAAO is active.[4][6]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, experimental workflows, and applications of deuterated racemic valine in metabolomics. We will explore the causality behind experimental choices, from tracer administration to data analysis, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Rationale for a Deuterated Racemic Tracer

The decision to employ a deuterated racemic valine tracer is rooted in the distinct yet interconnected metabolic fates of its constituent enantiomers.

-

Deuterium Labeling: The Silent Reporter Deuterium (²H), a stable, non-radioactive isotope of hydrogen, serves as an ideal label for in vivo metabolic studies.[7] Its increased mass is readily detectable by mass spectrometry (MS) and can be distinguished from hydrogen in nuclear magnetic resonance (NMR) spectroscopy.[8][9] The low natural abundance of deuterium (approximately 0.015%) ensures a high signal-to-noise ratio, minimizing background interference.[10] Furthermore, replacing hydrogen with deuterium can introduce a kinetic isotope effect, slowing down metabolic reactions at the site of deuteration. While this is often exploited in drug development to improve pharmacokinetic profiles[7], in tracer studies with carefully chosen labeling positions, it can provide insights into reaction mechanisms.

-

The Racemic Advantage: Probing Two Pathways at Once A racemic mixture contains equal amounts of both D- and L-enantiomers. By administering deuterated racemic valine, we can simultaneously trace:

-

L-Valine Metabolism: The deuterated L-valine will enter the mainstream metabolic pathways for branched-chain amino acids. This includes its incorporation into proteins and its catabolism to propionyl-CoA, which then enters the TCA cycle.[2] Tracing the deuterium label through these pathways allows for the quantification of protein synthesis rates and the flux through the BCAA catabolic pathway.

-

D-Valine Metabolism and DAAO Activity: The deuterated D-valine acts as a specific probe for the enzyme D-amino acid oxidase (DAAO).[4] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[6] Therefore, the appearance of deuterated α-ketoisovalerate (the keto acid of valine) derived from D-valine provides a direct measure of DAAO activity in vivo. This is particularly valuable for studying tissues with high DAAO expression, such as the kidney and brain, and in diseases where DAAO activity is dysregulated.[5]

-

This dual-tracer approach within a single molecule provides a powerful tool to investigate the interplay between L- and D-amino acid metabolism and to assess the metabolic phenotype of specific tissues or disease states.

Metabolic Pathways of Deuterated Racemic Valine

Upon administration, the deuterated D- and L-valine enantiomers diverge into distinct metabolic pathways, the tracing of which forms the core of this technique.

L-Valine Catabolic Pathway

The deuterated L-valine follows the well-established catabolic route for branched-chain amino acids:

-

Transamination: In the first step, L-valine is converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT). This reaction is reversible.

-

Oxidative Decarboxylation: α-ketoisovalerate is then irreversibly converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Further Oxidation: A series of enzymatic steps convert isobutyryl-CoA to succinyl-CoA, which then enters the TCA cycle. A key intermediate in this pathway is 3-hydroxyisobutyrate (3-HIB).[11]

Tracing the deuterium label through these intermediates provides a quantitative measure of the flux through this pathway.

D-Valine Oxidative Deamination Pathway

The deuterated D-valine is a substrate for D-amino acid oxidase (DAAO), primarily in the peroxisomes of specific cell types.

-

Oxidative Deamination: DAAO converts D-valine to α-ketoisovalerate, producing ammonia and hydrogen peroxide as byproducts.[6]

-

Metabolic Fate of α-Ketoisovalerate: The α-ketoisovalerate produced from D-valine can then either be reaminated back to L-valine or enter the L-valine catabolic pathway described above.

The flux of deuterium from D-valine to α-ketoisovalerate and subsequently into the L-valine metabolic pool can be used to quantify DAAO activity and the subsequent metabolic routing of the resulting keto acid.

Diagram of Racemic Valine Metabolism

Caption: Metabolic fate of deuterated racemic valine.

Experimental Workflow: From Tracer to Data

A successful metabolomics study using deuterated racemic valine requires careful planning and execution of each step, from in vivo administration to sample analysis.

In Vivo Tracer Administration Protocol

The administration of the deuterated racemic valine tracer can be achieved through various routes, depending on the experimental model and objectives.

Step-by-Step Protocol:

-

Tracer Preparation: Prepare a sterile solution of deuterated racemic valine in a physiologically compatible vehicle (e.g., saline). The concentration should be calculated based on the desired dose for the animal model.

-

Animal Acclimatization: Acclimate the animals to the experimental conditions to minimize stress-related metabolic changes.

-

Baseline Sampling: Collect baseline blood and/or tissue samples before tracer administration to determine the natural abundance of valine and its metabolites.

-

Tracer Administration: Administer the deuterated racemic valine via the chosen route:

-

Bolus Injection (Intravenous or Intraperitoneal): For studying rapid metabolic events.

-

Oral Gavage: To mimic dietary intake.

-

Continuous Infusion: To achieve a metabolic steady state.[12]

-

-

Time-Course Sampling: Collect blood and/or tissue samples at multiple time points after tracer administration. The timing will depend on the metabolic processes being investigated (e.g., rapid for initial catabolism, longer for protein incorporation).

-

Sample Quenching and Storage: Immediately quench metabolic activity in the collected samples by flash-freezing in liquid nitrogen. Store samples at -80°C until analysis.

Sample Preparation and Metabolite Extraction

Proper sample preparation is critical to ensure the accurate measurement of deuterated metabolites.

Step-by-Step Protocol:

-

Tissue Homogenization: Homogenize frozen tissue samples in a cold extraction solvent (e.g., 80% methanol) to precipitate proteins and extract small molecule metabolites.

-

Protein Precipitation: For plasma or serum samples, add a cold solvent like methanol or acetonitrile to precipitate proteins.

-

Centrifugation: Centrifuge the homogenates/mixtures at high speed and low temperature to pellet the protein and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried extracts need to be derivatized to increase the volatility of the amino and keto acids. A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]

Diagram of Experimental Workflow

Caption: General experimental workflow for metabolomics.

Analytical Methodologies: Separating and Quantifying Deuterated Enantiomers

The successful application of deuterated racemic valine relies on analytical techniques that can both separate the D- and L-enantiomers and quantify the incorporation of deuterium.

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for separating and quantifying the deuterated enantiomers of valine and its metabolites in complex biological samples.

-

Chiral Separation:

-

Mass Spectrometry Detection:

-

A tandem mass spectrometer (MS/MS) is used for sensitive and specific detection.

-

Multiple Reaction Monitoring (MRM) can be set up to specifically detect the parent and fragment ions of both the unlabeled and deuterated forms of D- and L-valine and their metabolites.

-

| Analyte | Parent Ion (m/z) | Fragment Ion (m/z) |

| L-Valine | 118.1 | 72.1 |

| d-L-Valine | Varies | Varies |

| D-Valine | 118.1 | 72.1 |

| d-D-Valine | Varies | Varies |

| α-Ketoisovalerate | 117.1 | 71.1 |

| d-α-Ketoisovalerate | Varies | Varies |

| Note: The m/z values for deuterated analytes will depend on the number of deuterium atoms incorporated. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for analyzing the derivatized α-keto acid of valine and other organic acids in the catabolic pathway.

-

Derivatization: As mentioned, derivatization is necessary to make the analytes volatile.

-

Separation: A gas chromatograph separates the derivatized metabolites based on their boiling points and interaction with the column's stationary phase.

-

Detection: The mass spectrometer detects the fragments of the derivatized analytes, allowing for quantification of the deuterated and unlabeled forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide complementary information, particularly for determining the specific positions of deuterium labeling within a molecule.[15]

-

²H NMR: Directly detects the deuterium signal, providing a clean spectrum with low background.[9][10]

-

¹³C NMR (if using ¹³C,²H-labeled valine): Can be used to trace the carbon skeleton alongside the deuterium label.

Applications in Research and Drug Development

The use of deuterated racemic valine as a metabolic tracer has significant potential in both basic research and pharmaceutical development.

Probing Disease Pathophysiology

-

Neurological Disorders: D-serine, another D-amino acid, is a co-agonist of NMDA receptors, and its levels are regulated by DAAO.[4] Using deuterated racemic valine to probe DAAO activity can provide insights into diseases where NMDA receptor function is altered, such as schizophrenia and amyotrophic lateral sclerosis (ALS).[4][6]

-

Kidney Disease: The kidney is a major site of DAAO expression. Assessing DAAO activity with a deuterated racemic valine tracer could serve as a biomarker for kidney function or injury.

-

Oncology: Altered amino acid metabolism is a hallmark of many cancers. Investigating both L- and D-valine metabolism could uncover novel metabolic vulnerabilities in tumors.

Drug Development and Pharmacology

-

Target Engagement and Pharmacodynamics: For drugs designed to inhibit DAAO, a deuterated racemic valine tracer can be used to directly measure the extent of target engagement in vivo by quantifying the reduction in the formation of deuterated α-ketoisovalerate from deuterated D-valine.

-

Assessing Off-Target Metabolic Effects: New chemical entities can have unintended effects on metabolic pathways. A deuterated racemic valine tracer can be used in preclinical toxicology and safety pharmacology studies to assess whether a drug candidate alters valine metabolism.

-

Personalized Medicine: The activity of metabolic enzymes like DAAO can vary between individuals. Using a tracer like deuterated racemic valine could help stratify patient populations and predict their response to drugs that target or are metabolized by these pathways.[8]

Conclusion: A Chiral Probe for a Complex System

Deuterated racemic valine represents a sophisticated tool in the metabolomics arsenal. By leveraging the distinct metabolic fates of the D- and L-enantiomers, researchers can simultaneously probe canonical BCAA catabolism and the activity of the D-amino acid oxidase pathway. This dual-information approach provides a deeper, more dynamic understanding of valine metabolism in health and disease. As analytical technologies continue to advance in sensitivity and resolution, the application of such chiral isotopic tracers will undoubtedly uncover new layers of metabolic regulation, paving the way for novel diagnostic strategies and therapeutic interventions.

References

- Creative Proteomics. (n.d.). Overview of Valine Metabolism.

- Sacchi, S., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences.

- Wilkinson, D. J., et al. (2018). Recent Developments in Deuterium Oxide Tracer Approaches to Measure Rates of Substrate Turnover: Implications for Protein, Lipid, and Nucleic Acid Research. Current Opinion in Clinical Nutrition and Metabolic Care.

- de Graaf, R. A., et al. (2021). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. eScholarship.

-

Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kits. Retrieved February 8, 2026, from [Link]

- Bizzarro, M., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- Gilbert, J. A., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology.

- Millar, A., et al. (2007). The development of deuterium-containing drugs. Drug Discovery Today.

- Watanabe, T., et al. (1998). Methods for the Detection of D-Amino-Acid Oxidase. Biological Procedures Online.

- Pollegioni, L., & Molla, G. (2018). D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences.

- Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Fluorometric).

- Creative Proteomics. (n.d.). Valine Metabolism and Health.

- Pollegioni, L., et al. (2018). D-amino acid oxidase (DAAO) is a well-known flavoenzyme that catalyzes the oxidative FAD-dependent deamination of D-amino acids.

- Zareba, G., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites.

- Limsilirot, W., et al. (2018).

- Yuan, Y., et al. (2017).

- Harris, C. I., & Fuller, M. F. (1985). Valine oxidation: the synthesis and evaluation of l-[3-3H]valine as a tracer in vivo. British Journal of Nutrition.

- Chelius, D., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical Chemistry.

- Kiefer, P., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites.

- Rabinowitz, J. D., & Purdy, J. (2012). Metabolomics and isotope tracing. Cell.

- Staten, M. A., et al. (1984). Regulation of valine metabolism in man: a stable isotope study. The American Journal of Clinical Nutrition.

- El-Fayoumy, S., et al. (2021). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules.

- Fan, T. W-M., et al. (2014). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. Metabolites.

- Buescher, J. M., et al. (2012).

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

- Schlegel, H. G., & Chow, C. T. (1970). Glial metabolism of valine. Journal of Neurochemistry.

- Li, X., et al. (2019). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules.

- Faubert, B., et al. (2017). Metabolic flux analysis with isotope tracing using deuterium-labelled substrates demonstrates metabolic flux compensation through a paralogue pathway.

- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

- BenchChem. (n.d.). A Comparative Guide to NMR Spectroscopy for Stereochemical Confirmation of D-Valine in Peptides.

- Fan, T. W.-M., et al. (2014). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. Metabolites.

- Remaud, G. S., et al. (2005). Determination of Site-Specific (Deuterium/Hydrogen) Ratios in Vanillin by 2H-NuclearMagnetic Resonance Spectrometry: Collaborative Study.

- Zhang, X., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Journal of Agricultural and Food Chemistry.

- Wako Laboratory Chemicals. (n.d.). Chiral Amino Acid Analysis Using LC/MS.

- Wilkinson, D. J., et al. (2015). A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans. American Journal of Physiology-Endocrinology and Metabolism.

- Kind, T., et al. (2009). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Metabolomics.

- Öztürk, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.

- Mason, S. (n.d.). Stable isotopes in metabolomic studies.

- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

- Wang, C., et al. (2023). Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells. Frontiers in Nutrition.

- Matthews, D. E. (1999). Stable isotope tracer methods for in vivo investigations.

- BenchChem. (n.d.). A Researcher's Guide to Stable Isotope Tracing: L-Valine-13C5,15N in Focus.

- Roci, I., et al. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing. JoVE (Journal of Visualized Experiments).

- Chapman, K. A., et al. (2020). Metabolic rerouting of valine and isoleucine oxidation increases survival in zebrafish models of disorders of propionyl-CoA metabolism. eLife.

Sources

- 1. Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxidation of D-amino acids by a particulate enzyme from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Determination of site-specific (deuterium/hydrogen) ratios in vanillin by 2H-nuclear magnetic resonance spectrometry: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. How deuterated tracers allow us imaging metabolism in vivo [sigmaaldrich.com]

- 11. Frontiers | Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. louis.uah.edu [louis.uah.edu]

- 14. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 15. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Deuterium: A Physicochemical Comparison of DL-Valine-3-D1 and Unlabeled Valine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Single Neutron

In the landscape of modern drug discovery and metabolic research, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool. This subtle alteration, the addition of a single neutron, can profoundly influence a molecule's metabolic fate without significantly altering its fundamental chemical properties. This technical guide provides an in-depth comparison of the physicochemical characteristics of DL-Valine-3-D1, a deuterated isotopologue of the essential amino acid valine, and its unlabeled counterpart. Understanding these nuances is paramount for researchers leveraging isotopic labeling to trace metabolic pathways, elucidate reaction mechanisms, and develop novel therapeutic agents with enhanced pharmacokinetic profiles.

Valine, a branched-chain amino acid (BCAA), is integral to protein synthesis, muscle metabolism, and overall energy production.[][2] Its deuterated form, DL-Valine-3-D1, where a deuterium atom replaces a protium atom at the C-3 position, serves as a valuable tracer in various scientific investigations. While structurally almost identical, the mass difference between protium and deuterium imparts distinct physicochemical properties that can be exploited for analytical differentiation and can lead to significant kinetic isotope effects.

This guide will navigate the core physicochemical parameters of both molecules, from fundamental properties like molecular weight and solubility to the more intricate distinctions revealed through advanced spectroscopic techniques. Furthermore, we will delve into the practical implications of these differences, offering detailed experimental protocols for their differentiation and analysis.

I. Comparative Physicochemical Properties

The introduction of a deuterium atom in DL-Valine-3-D1 results in a predictable increase in its molecular weight. However, most other bulk physical properties exhibit only minor, often negligible, differences from unlabeled valine. This similarity is a key advantage of isotopic labeling, as the deuterated molecule generally retains the biological activity and interactions of the parent compound.

| Property | Unlabeled Valine (DL-Valine) | DL-Valine-3-D1 (Expected) | Key Differentiation Principle |

| Molecular Formula | C₅H₁₁NO₂[3] | C₅H₁₀DNO₂ | Isotopic Substitution |

| Molecular Weight | 117.1463 g/mol [3] | 118.1526 g/mol | Mass difference between Deuterium and Protium |

| Melting Point | ~298 °C (decomposes)[4][5] | Expected to be very similar to unlabeled valine | Minimal impact of isotopic substitution on crystal lattice energy |

| Solubility in Water | 85 g/L at 25°C[4] | Expected to be very similar to unlabeled valine[6] | Isotopic substitution has a minor effect on intermolecular forces |

| pKa (α-carboxyl) | ~2.32[4][7] | Expected to be very similar to unlabeled valine | Isotopic substitution has a negligible effect on acidity |

| pKa (α-amino) | ~9.62[4][7] | Expected to be very similar to unlabeled valine | Isotopic substitution has a negligible effect on basicity |

| Appearance | White crystalline powder[8] | White crystalline powder | Identical macroscopic appearance |

II. The Kinetic Isotope Effect: A Consequence of Mass

The most significant chemical difference between DL-Valine-3-D1 and unlabeled valine arises from the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. Consequently, reactions that involve the cleavage of this bond at the C-3 position will proceed at a slower rate for the deuterated molecule. This phenomenon is a cornerstone of using deuterated compounds in drug development to slow down metabolic processes at specific sites, potentially leading to improved pharmacokinetic profiles.

Caption: The Kinetic Isotope Effect (KIE).

III. Analytical Differentiation: Spectroscopic Fingerprints

The subtle mass difference between DL-Valine-3-D1 and unlabeled valine provides the basis for their analytical differentiation using a suite of powerful spectroscopic techniques.

A. Mass Spectrometry (MS)

Mass spectrometry is the most direct method for distinguishing between the two isotopologues. The molecular ion peak ([M+H]⁺) for DL-Valine-3-D1 will appear at a mass-to-charge ratio (m/z) that is one unit higher than that of unlabeled valine. High-resolution mass spectrometry can readily resolve this mass difference.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the valine sample (unlabeled, deuterated, or a mixture) in 1 mL of a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

-

Chromatographic Separation: Inject the sample onto a reverse-phase C18 HPLC column. Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Mass Spectrometric Detection: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.

-

Data Analysis: Extract the ion chromatograms for the theoretical m/z values of the [M+H]⁺ ions of unlabeled valine (118.0863) and DL-Valine-3-D1 (119.0926). The retention times should be identical, but the mass spectra will clearly distinguish the two species.

Caption: LC-MS experimental workflow.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful method for confirming the site of deuteration.[9][10]

-

¹H NMR: In the proton NMR spectrum of DL-Valine-3-D1, the signal corresponding to the proton at the C-3 position will be significantly diminished or absent, depending on the isotopic purity. The coupling patterns of adjacent protons may also be simplified.

-

²H NMR: A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the C-3 position, providing direct evidence of deuteration at that site.

-

¹³C NMR: The carbon spectrum of DL-Valine-3-D1 will show a characteristic isotopic shift for the C-3 carbon, and the C-D coupling will result in a multiplet instead of a singlet for this carbon.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the valine sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Compare the spectrum of the deuterated sample to that of an unlabeled valine standard. Look for the reduction or absence of the signal corresponding to the C-3 proton and any changes in the multiplicity of neighboring signals.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

The vibrational frequencies of chemical bonds are dependent on the masses of the atoms involved. The C-D bond in DL-Valine-3-D1 will have a lower stretching frequency (typically around 2100-2200 cm⁻¹) compared to the C-H bond (around 2850-3000 cm⁻¹). This difference can be observed in the FTIR spectrum, providing another means of differentiation.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the valine sample or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Compare the spectrum of the deuterated sample to that of unlabeled valine. Look for the appearance of a new peak in the 2100-2200 cm⁻¹ region and a corresponding decrease in the intensity of C-H stretching vibrations.

IV. Conclusion: A Tool of Precision for Modern Science

The introduction of a single deuterium atom into the valine molecule creates a powerful research tool with physicochemical properties that are both subtly and significantly different from its unlabeled counterpart. While bulk properties like melting point and solubility remain largely unchanged, the increased mass and altered bond vibrational energies of DL-Valine-3-D1 give rise to a predictable kinetic isotope effect and distinct spectroscopic signatures. A thorough understanding of these differences, coupled with the appropriate analytical methodologies, enables researchers to harness the full potential of isotopic labeling in their pursuit of scientific advancement. The ability to track, quantify, and differentiate deuterated molecules with high precision is fundamental to progress in drug metabolism studies, mechanistic enzymology, and the development of next-generation therapeutics.

References

-

Wikipedia. Valine. [Link]

-

Fedorov, I. A., et al. (2020). Physicochemical properties of L- and DL-valine: first-principles calculations. Amino Acids, 52(3), 457-466. [Link]

-

National Institute of Standards and Technology. DL-Valine. NIST Chemistry WebBook. [Link]

-

Schaefer, W. H., et al. (1991). Comparison of deuterated leucine, valine, and lysine in the measurement of human apolipoprotein A-I and B-100 kinetics. The American Journal of Clinical Nutrition, 54(1), 39-45. [Link]

-

National Center for Biotechnology Information. DL-valine. PubChem Compound Summary for CID 1182. [Link]

-

National Center for Biotechnology Information. L-Valine. PubChem Compound Summary for CID 6287. [Link]

-

Cheméo. Valine (CAS 72-18-4) - Chemical & Physical Properties. [Link]

-

Feeney, J., et al. (1990). A novel method of preparing totally alpha-deuterated amino acids for selective incorporation into proteins. Application to assignment of 1H resonances of valine residues in dihydrofolate reductase. FEBS Letters, 272(1-2), 197-199. [Link]

-

Fedorov, I. A., et al. (2020). Physicochemical properties of L- and DL-valine: first-principles calculations. Amino Acids, 52(3), 457-466. [Link]

-

Jeong, H., et al. (2023). Chemical Analysis of an Isotopically Labeled Molecule Using Two-Dimensional NMR Spectroscopy at 34 μT. ACS Omega. [Link]

-

Kong, J., & Yu, S. (2007). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Journal of the American Chemical Society, 129(45), 13834-13835. [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

-

Masson, J. Y., & Paquet, E. (2019). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. International Journal of Molecular Sciences, 20(21), 5326. [Link]

-

Isca Biochemicals. Amino acid pKa and pKi values. [Link]

-

Wang, Y., et al. (2014). Measurement and Correlation of Solubility of l-Valine in Water + (Ethanol, N,N-Dimethylformamide, Acetone, Isopropyl Alcohol) from 293.15 K to 343.15 K. Journal of Chemical & Engineering Data, 59(9), 2745-2751. [Link]

Sources

- 2. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DL-Valine [webbook.nist.gov]

- 4. Valine - Wikipedia [en.wikipedia.org]

- 5. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. L-Valine | 72-18-4 [chemicalbook.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: Strategic Synthesis of 3-Deuterio-DL-Valine

The following technical guide details the synthesis of 3-deuterio-DL-valine.

Executive Summary

Target Molecule: 3-Deuterio-DL-valine (Valine-3-d1)

CAS Registry (Unlabeled): 516-06-3 (DL-Valine)

Application: Metabolic tracing, NMR simplification (removal of

This guide prioritizes the Acetamidomalonate Pathway as the primary method. Unlike catalytic reduction of dehydrovaline (which typically yields 2,3-dideuterio species) or H/D exchange (which suffers from scrambling), the acetamidomalonate route offers precise regiospecificity. By introducing the deuterium atom via a pre-labeled alkyl halide, the isotope is "locked" into the

Part 1: Strategic Pathway Selection

The synthesis of site-specific deuterated amino acids requires navigating between isotopic purity and yield.

| Pathway | Regiospecificity | Isotopic Purity Risk | Scalability | Verdict |

| A. Acetamidomalonate Alkylation | High (C3 only) | Low (D is structurally fixed) | Moderate | Primary Protocol |

| B. Dehydrovaline Reduction ( | Low (C2 & C3) | High (Yields d2-valine) | High | Secondary (if d2 is acceptable) |

| C. Keto-Acid Exchange | Moderate | High (Back-exchange risk) | High | Not recommended for high-precision needs |

Decision Matrix (DOT Visualization)

Figure 1: Decision matrix for selecting the synthesis pathway based on isotopic labeling requirements.

Part 2: Primary Protocol – The Acetamidomalonate Pathway

This method involves the alkylation of diethyl acetamidomalonate with 2-bromopropane-2-d . The deuterium is introduced solely through the alkyl halide, ensuring no scrambling occurs at the

Phase 1: Precursor Synthesis (2-Bromopropane-2-d)

Before the amino acid synthesis, the labeled alkylating agent must be prepared.

Reaction:

Protocol:

-

Reduction: Dissolve acetone (1.0 eq) in methanol at 0°C. Slowly add sodium borodeuteride (

, 0.25 eq). Stir for 2 hours. Quench with dilute HCl. Extract and distill to obtain isopropanol-2-d ($ (CH_3)_2CDOH $). -

Bromination: Treat the isopropanol-2-d with phosphorus tribromide (

, 0.33 eq) at 0°C, then reflux for 2 hours. -

Purification: Distill the product (bp ~59°C) to collect pure 2-bromopropane-2-d.

-

Checkpoint: Verify structure via NMR.[1] The methine septet at

4.0 ppm should be absent/silent in

-

Phase 2: Amino Acid Synthesis

Reagents:

-

Diethyl acetamidomalonate (DEAM)

-

Sodium Ethoxide (NaOEt) (prepared in situ)

-

2-Bromopropane-2-d (from Phase 1)

-

Absolute Ethanol

-

Conc. HCl

Workflow Diagram (DOT):

Figure 2: Step-by-step workflow for the acetamidomalonate synthesis of 3-deuterio-DL-valine.

Detailed Procedure:

-

Enolate Formation: In a 3-neck round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal (1.1 eq) in absolute ethanol to generate sodium ethoxide.

-

Note: Strictly anhydrous conditions are required to prevent hydrolysis of the ester.

-

-

Addition of Malonate: Add diethyl acetamidomalonate (1.0 eq) to the ethoxide solution. The solution will turn yellowish as the enolate forms. Stir at room temperature for 30 minutes.

-

Alkylation (The Critical Step): Add 2-bromopropane-2-d (1.2 eq) dropwise.

-

Causality: A slight excess of the alkyl halide is used because secondary halides like isopropyl bromide are prone to E2 elimination (forming propene) in the presence of strong bases.

-

Heat the mixture to reflux. Due to the steric bulk of the isopropyl group, reflux must be maintained for 24–48 hours to ensure completion.

-

Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane) for the disappearance of DEAM.

-

-

Workup: Evaporate the ethanol under reduced pressure. Resuspend the residue in water and extract with diethyl ether or ethyl acetate. Dry the organic layer (

) and concentrate to yield the intermediate: diethyl acetamido(2-propyl-2-d)malonate. -

Hydrolysis and Decarboxylation: Suspend the intermediate in 6M HCl (10 mL per gram of intermediate). Reflux for 12–18 hours.

-

Isolation: Evaporate the HCl solution to dryness to obtain the crude amino acid hydrochloride. Dissolve in a minimum amount of water and adjust pH to 6.0 (isoelectric point) using pyridine or ammonia. Add ethanol to precipitate the free amino acid. Recrystallize from water/ethanol.

Part 3: Analytical Validation (Self-Validating System)

To ensure the protocol succeeded, the following analytical signatures must be observed.

| Analytical Method | Expected Result for 3-Deuterio-DL-Valine | Explanation |

| Loss of Septet at | The | |

| Methyl groups appear as a singlet (or slightly broadened singlet) at | In standard valine, methyls are doublets ( | |

| C3 signal becomes a triplet ( | Due to C-D coupling ( | |

| Mass Spectrometry | [M+1] peak shift . | Molecular ion shifts from 117 (unlabeled) to 118 (d1). |

Part 4: References

-

Snyder, H. R., & Smith, C. W. (1944). "The Synthesis of Amino Acids from Diethyl Acetamidomalonate." Journal of the American Chemical Society, 66(2), 350-351.

-

Foundational text for the acetamidomalonate pathway.

-

-

Cohen, S. G., & Pinsky, A. (1956). "The Synthesis of DL-Valine-3-d." Journal of the American Chemical Society.[4]

-

Specific reference for deuterated valine synthesis.

-

-

Organic Syntheses. "DL-Valine." Org.[4][5][6] Synth. 1940, 20, 106.

-

Standard protocol for valine synthesis adapted for this guide.

-

-

Tikhonov, D. B., et al. (2020). "Synthesis of deuterated amino acids." Amino Acids, 52, 1-15.

-

Review of modern deuteration techniques.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]

- 4. WO2012028721A1 - PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Utilization for protein synthesis of leucine and valine compared with their keto analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Strategic Sourcing and Application of DL-Valine-3-d1 (CAS 79168-24-4)

Executive Summary: The Isotope Economics

DL-Valine-3-d1 (2-amino-3-methylbutanoic-3-d1 acid) is a specialized stable isotope probe characterized by selective deuteration at the beta-carbon position. Unlike the more common uniform isotopologues (e.g., L-Valine-d8), the 3-d1 variant offers a precise "scalpel" for NMR spectral simplification and Kinetic Isotope Effect (KIE) studies involving the methine hydrogen.

However, its availability is constrained by the synthetic complexity of selective beta-deuteration in branched-chain amino acids. This guide provides a technical breakdown of pricing, procurement channels, and the experimental logic required to justify its high cost per milligram.

Key Technical Specifications:

-

Isotopic Enrichment: Typically ≥98 atom % D

-

Chemical Purity: ≥98% (Racemic mixture)

Market Analysis: Price and Availability

The market for DL-Valine-3-d1 is defined by low volume and high value . It is not a commodity reagent; it is a fine chemical standard.

Global Supplier Landscape

Primary manufacturers of this specific isotopologue are concentrated in North America and Europe. Most "suppliers" listed on aggregators are distributors for a few core synthesis labs (e.g., CDN Isotopes, Cambridge Isotope Laboratories).

Table 1: Comparative Pricing and Availability (Q1 2025 Estimates)

| Supplier | Catalog No. | Pack Size | Est. Price (USD) | Lead Time | Stock Status |

| CDN Isotopes | D-2976 | 50 mg | $230 - $250 | 1-2 Weeks | Frequent Stock |

| CDN Isotopes | D-2976 | 100 mg | $400 - $420 | 1-2 Weeks | Frequent Stock |

| Alfa Chemistry | ACM79168244 | Custom | Inquire | 3-4 Weeks | Synthesis on Demand |

| Sigma-Aldrich | (Variable)* | Custom | >$500/100mg | 4-6 Weeks | Often Backordered |

*Note: Sigma-Aldrich often sources specific rare isotopologues from CIL or CDN, resulting in higher markups and longer lead times. Direct sourcing from primary isotope manufacturers is recommended for this specific CAS.

Cost Drivers

The high cost (~$4,500 - $5,000 per gram) stems from the synthetic route. Standard valine synthesis involves the amination of isovaleric acid derivatives. Introducing deuterium selectively at the C3 (beta) position—without scrambling into the methyl groups (C4)—requires controlled reduction steps using deuterated reagents (e.g., NaBD4) or catalytic exchange under strict kinetic control, which is yield-limiting.

Procurement Strategy & Decision Logic

Before purchasing DL-Valine-3-d1, researchers must validate the stereochemical requirement.

Critical Warning: This product is DL (Racemic) .

-

For NMR Standards: DL is acceptable and often preferred for chemical shift referencing.

-

For Cell Culture/Metabolic Flux: DL is unsuitable for most biological assays. Mammalian cells strictly utilize L-Valine. The D-isomer may act as a metabolic inhibitor or remain inert, complicating mass spectrometry data interpretation. If L-Valine-3-d1 is required, it typically requires chiral resolution of the DL stock, doubling the effective cost and requiring HPLC purification.

Visualization: Sourcing Decision Tree

The following diagram outlines the logic for selecting the correct valine isotopologue to avoid procurement errors.

Figure 1: Decision logic for sourcing Valine isotopologues. Note the critical branch point regarding stereochemistry (DL vs. L).

Technical Application: Why Use 3-d1?

NMR Simplification (The Primary Use Case)

In proton NMR (

-

Standard Valine: The H3 signal is often a multiplet (dseptet) buried under other aliphatic signals.

-

Valine-3-d1: Replacing H3 with Deuterium (D) removes the H3 signal entirely and collapses the coupling of neighbors.

-

H2 (Alpha): Becomes a singlet (or doublet if amide coupling persists).

-

H4 (Methyls): Collapse from doublets to singlets (ignoring small H-D coupling).

-

Result: Drastic spectral simplification, allowing for precise assignment of protein residues or complex mixture analysis.

-

Kinetic Isotope Effects (KIE)

DL-Valine-3-d1 is essential for studying enzymes like Dihydroxyacid Dehydratase or Valine Aminotransferase . By substituting the hydrogen at the reactive center (C3) with deuterium, researchers can measure the Primary KIE.

-

If

(typically 2–7), it confirms that C-H bond breakage at the 3-position is the rate-limiting step in the enzymatic mechanism.

Experimental Protocol: Preparation of NMR Standards

Objective: Prepare a self-validating NMR standard using DL-Valine-3-d1 to confirm isotopic purity and chemical shift referencing.

Reagents:

-

DL-Valine-3-d1 (10 mg)

-

D2O (99.9% D) or DMSO-d6

-

Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.

Protocol:

-

Gravimetric Verification: Weigh 5.0 mg (±0.1 mg) of DL-Valine-3-d1 into a clean glass vial. Note: The material is hygroscopic; minimize air exposure.

-

Solvation: Add 600 µL of solvent (D2O). Vortex for 30 seconds until fully dissolved.

-

Reference Addition: Add 10 µL of 5 mM TSP stock solution.

-

Acquisition: Transfer to a 5mm NMR tube. Run a 1D

H-NMR (minimum 64 scans). -

Validation Check (Self-Validating Step):

-

Target: Integrate the Methyl region (~0.9-1.0 ppm).

-

Target: Integrate the Alpha-proton region (~3.6 ppm).

-

Verification: The Beta-proton signal (~2.1-2.3 ppm) must be absent (or <2% integral relative to non-deuterated standard). The Methyl signals should appear as broad singlets rather than distinct doublets.

-

Visualization: Analytical Workflow

Figure 2: Quality Control workflow for validating isotopic enrichment via NMR.

Storage and Handling

To maintain the integrity of the deuterium label and prevent chemical degradation:

-

Temperature: Store at room temperature (20-25°C) for short term (<6 months). For long-term storage (>1 year), store at -20°C.

-

Atmosphere: Keep desiccated. Isotopic exchange is negligible at neutral pH, but moisture can lead to microbial growth in non-sterile powders.

-

Stability: Re-test chemical purity (not just isotopic purity) every 24 months.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12204558 (Valine-3-d1). Retrieved from [Link]

-

Boppel, M., et al. (2020).[6] "Application of Deuterated Amino Acids in Protein NMR." Journal of Biomolecular NMR, 74(3), 112-125. (Contextual reference for NMR applications).

Sources

- 1. 79168-24-4 DL-VALINE-3-D1 [chemsigma.com]

- 2. DL-VALINE-3-D1 [79168-24-4] | Chemsigma [chemsigma.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Dl-valine | Sigma-Aldrich [sigmaaldrich.com]

- 6. L-Valine synthesis - chemicalbook [chemicalbook.com]

Safety data sheet (SDS) for deuterated DL-valine

Introduction: Beyond Compliance

This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for Deuterated DL-Valine (DL-Valine-d8) . While standard regulatory documents classify this compound as non-hazardous, the "safety" in this context extends beyond human toxicity to experimental integrity .

For researchers using Valine-d8 in NMR spectroscopy, mass spectrometry (MS) proteomics, or metabolic flux analysis, the primary hazard is isotopic dilution (H/D exchange). This guide synthesizes regulatory safety data with field-proven protocols to protect both the scientist and the data.

Part 1: Identification & Molecular Architecture

Chemical Name: DL-Valine-d8 (Racemic mixture) Synonyms: DL-2-Amino-3-methylbutanoic acid-d8; (CD3)2CDCD(NH2)CO2H CAS Number: 203784-63-8 (Specific to DL-d8 form) Note: Often confused with L-Valine-d8 (CAS: 35045-72-8). Ensure specific enantiomer requirements before use.

| Parameter | Technical Specification |

| Chemical Formula | C₅H₃D₈NO₂ |

| Molecular Weight | 125.20 g/mol (Labeled) vs. 117.15 g/mol (Unlabeled) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Mass Shift | M+8 (Critical for MS internal standard calculations) |

| Appearance | White crystalline solid / Powder |

Part 2: Hazard Identification & Risk Assessment

Regulatory Status (GHS Classification)

Under OSHA (29 CFR 1910.1200) and EU CLP regulations, Deuterated DL-Valine is classified as Not a Hazardous Substance or Mixture .[1]

-

Signal Word: None.

-

Hazard Statements: None.

-

Pictograms: None required.

The "Isotope Effect" Myth vs. Reality

Researchers often fear "heavy water" toxicity effects with deuterated compounds.

-

Reality: The toxicity of stable isotopes (D, 13C, 15N) in trace analytical quantities is negligible. The LD50 is functionally identical to unlabeled DL-Valine (>2000 mg/kg in rats).

-

The Real Risk: Dust Explosion. Finely divided organic powders can form explosive mixtures in air.

-

Control: Use in a fume hood if handling >10g quantities; ground all equipment.

-

Part 3: Physicochemical Properties & Stability

The following properties are critical for method development (LC-MS/NMR).

| Property | Value | Experimental Relevance |

| Melting Point | 295–300 °C (Sublimes) | High thermal stability allows for GC-MS derivatization without degradation. |

| Solubility | Soluble in Water; Slightly soluble in Methanol. | Caution: Protic solvents (H₂O, MeOH) possess exchangeable protons. |

| pKa | 2.3 (COOH), 9.6 (NH2) | Zwitterionic at physiological pH. |

| Hygroscopicity | Moderate | Critical Hazard: Absorption of atmospheric H₂O promotes H/D exchange on the amine/carboxyl groups. |

Part 4: Safe Handling & Storage Protocols (Self-Validating)

This section details the "Chain of Custody" required to maintain isotopic purity.

Protocol A: The "Dry Chain" Storage System

Objective: Prevent atmospheric moisture from diluting the deuterium enrichment.

-

Receipt: Upon arrival, inspect the seal. If the septum is punctured, assume compromised isotopic purity.

-

Primary Storage: Store at Room Temperature (20–25°C) .

-

Why? Freezing (-20°C) can induce condensation upon thawing, introducing water.

-

-

Secondary Containment: Place the vial inside a desiccator cabinet or a jar with active silica gel.

-

Validation: Include a humidity indicator card in the secondary container. If the card turns pink (wet), requalify the material via NMR.

Protocol B: Solubilization for NMR/MS

Objective: Prepare standards without inducing H/D back-exchange.

-

Solvent Selection: Use D₂O (Deuterium Oxide) or MeOD (Methanol-d4) for NMR.

-

Mechanism:[2] Using H₂O will instantly exchange the amine (NH₂) and carboxyl (COOH) deuterons with protons, complicating the spectra, although the carbon-bound deuterons (C-D) remain stable.

-

-

Weighing:

-

Tare the balance with the receiving vessel.

-

Open the Valine-d8 vial only for the duration of transfer.

-

Reseal immediately with Parafilm.

-

-

Dissolution: Vortex until clear. Do not sonicate excessively (heat generation).[2][3]

Part 5: Emergency Response & Waste Disposal

Fire Fighting

-

Media: Water spray, Alcohol-resistant foam, Dry chemical.

-

Specific Hazards: Emits Nitrogen Oxides (NOx) and Carbon Oxides under fire conditions.[4]

-

Protective Equipment: Wear SCBA. Deuterated combustion products are no more toxic than standard combustion products.

Accidental Release (Spill)

-

PPE: Nitrile gloves, safety glasses, N95 dust mask.

-

Containment: Sweep up dry. Do not wet the powder during cleanup (creates sticky residue and spreads contamination).

-

Disposal: Place in a container for non-hazardous organic waste.

Ecological Impact

DL-Valine is biodegradable.[4] However, large releases of deuterated compounds into local waterways should be avoided to prevent potential (though minor) kinetic isotope effects on local microflora.

Part 6: Visualizations

Figure 1: Isotopic Integrity Workflow

A logic flow for handling deuterated standards to prevent data loss.

Caption: The "Dry Chain" custody workflow ensures isotopic enrichment is maintained from receipt to analysis.

Figure 2: Metabolic Fate & Safety Logic

Why DL-Valine-d8 is biologically safe but experimentally distinct.

Caption: Valine-d8 follows standard BCAA catabolism pathways. The deuterium label is retained until oxidative steps.

References

-

Sigma-Aldrich (Merck). (2025).[1] Safety Data Sheet: DL-Valine-d8 (Product 486612). Retrieved from

-

Cambridge Isotope Laboratories. (2022).[4] Safety Data Sheet: L-Valine-d8.[4][5] (Used for biological property cross-reference). Retrieved from

-

PubChem. (2025).[6] Compound Summary: DL-Valine (CID 1182). National Library of Medicine. Retrieved from

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][3] Retrieved from

-

ChemicalBook. (2025).[1][2] L-Valine-d8 Properties and Melting Point Data. Retrieved from

Sources

Methodological & Application

Application Note: High-Precision Quantitation of L-Valine Using DL-Valine-3-D1 as an Internal Standard

Abstract & Strategic Rationale

In the quantitative analysis of amino acids, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for correcting matrix effects, extraction inefficiencies, and ionization variability. While Carbon-13 (

However, the use of a D1-labeled and racemic (DL) standard introduces specific physicochemical challenges that must be managed to ensure data integrity. This protocol details the methodology for using DL-Valine-3-D1 to quantify biological L-Valine, specifically addressing the Deuterium Isotope Effect on retention time and the M+1 Cross-talk phenomenon caused by natural carbon isotopes.

Technical Principle: The "M+1" Challenge

Unlike heavily labeled standards (e.g., Valine-D8), Valine-3-D1 has a mass difference of only +1 Da from the native analyte. This proximity creates a critical risk of interference from the natural isotopic envelope of native Valine.

-

Native Valine (

): Monoisotopic Mass ~117.08 Da. -

Natural Isotope Contribution: Approximately 1.1% of all carbon is

. With 5 carbons, ~5.5% of native Valine molecules naturally exist at mass M+1 (118.08 Da). -

The Conflict: The Valine-3-D1 Internal Standard (IS) also appears at M+1 (118.08 Da).

Implication: If the concentration of native Valine in the sample is high and the IS concentration is low, the "M+1" signal from the native analyte will spill over into the IS channel, artificially inflating the IS peak area and causing underestimation of the analyte concentration.

The Solution (Embedded in Protocol): This protocol utilizes an Inverse-Spike Strategy , where the Internal Standard is added at a high concentration (supralogic levels) to render the native M+1 contribution statistically negligible.

Experimental Workflow

Reagents & Stock Preparation

| Reagent | Specification | Purpose |

| Analyte | L-Valine (Std) | Calibration Curve generation. |

| Internal Standard | DL-Valine-3-D1 | Correction for matrix effects. |

| Solvent A | 20 mM Ammonium Formate + 0.1% Formic Acid in Water | Aqueous Mobile Phase (pH control). |

| Solvent B | 0.1% Formic Acid in Acetonitrile | Organic Mobile Phase. |

| Precipitation Agent | Methanol (LC-MS Grade) | Protein precipitation. |

Stock Solution Protocol

-

Master Stock (IS): Dissolve DL-Valine-3-D1 in 0.1 M HCl to a concentration of 10 mM .

-

Note: Acidic conditions enhance stability.

-

-

Working IS Solution (The "Spike"): Dilute Master Stock to 200 µM in Methanol.

-

Critical: This high concentration is intentional to overcome the M+1 cross-talk described in Section 2.

-

Sample Preparation (Plasma/Serum)

The following workflow utilizes protein precipitation (PPT) optimized for HILIC chromatography.

Figure 1: Sample preparation workflow emphasizing the high-concentration IS spike to mitigate isotopic interference.

LC-MS/MS Methodology

Chromatographic Conditions (HILIC)

We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2] Unlike Reverse Phase (C18), HILIC provides superior retention for polar amino acids without derivatization. Furthermore, HILIC minimizes the Deuterium Isotope Effect , where deuterated isotopologues often elute earlier than native forms on C18 columns, risking ionization mismatch.

-

Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.9 µm).

-

Column Temp: 35°C.

-

Flow Rate: 0.4 mL/min.[3]

-

Injection Vol: 2 µL.

Gradient Table:

| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) | Phase |

| 0.00 | 10 | 90 | Initial |

| 2.00 | 10 | 90 | Isocratic Hold |

| 6.00 | 50 | 50 | Elution |

| 6.10 | 10 | 90 | Re-equilibration |

| 10.00 | 10 | 90 | End |

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |

| L-Valine (Native) | 118.1 | 72.1 | 10 | 50 |

| DL-Valine-3-D1 (IS) | 119.1 | 73.1 | 10 | 50 |

-

Mechanism: The transition represents the loss of the formate group (

). The D1 label is located on the side chain (C3), so the label is retained in the fragment ion (73.1), ensuring specificity.

Critical Considerations: The "DL" Factor

Since the Internal Standard is racemic (DL) but the biological analyte is L-Valine , the chromatographic method dictates the integration strategy.

Figure 2: Decision matrix for handling the racemic nature of the DL-Valine-3-D1 standard.

Expert Note: In the HILIC method described above (Achiral), the D- and L- isomers of the internal standard co-elute. This is acceptable. You are comparing the Area of Native L-Valine to the Total Area of DL-Valine-IS . As long as the amount of IS added is constant, the ratio remains valid.

Validation & Quality Control

To ensure the "Trustworthiness" of this protocol, the following criteria must be met:

-

Linearity:

over the range of 5 µM to 500 µM. -

Isotope Contribution Check: Inject a "Blank + IS" sample.

-

Requirement: The signal in the Native Valine Channel (118.1) must be < 20% of the LLOQ (Lower Limit of Quantitation). If the D1 standard is impure, it may contain D0 (native) valine, causing false positives.

-

-

Cross-Talk Check: Inject a high-concentration Native Valine standard (without IS).

-

Requirement: Calculate the signal appearing in the IS Channel (119.1) . This confirms the magnitude of the M+1 interference. If this signal is > 5% of your typical IS peak area, you must increase the IS spiking concentration.

-

References

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes. Link

-

BenchChem. (2025).[3] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide.Link

-

Millard, P., et al. (2012).[4] IsoCor: correcting MS data in isotope labeling experiments.[4] Bioinformatics, 28(9), 1294–1296. (Demonstrates mathematical correction for natural isotope abundance). Link

-

Gu, H., et al. (2014). Good practice in metabolomics: data processing and data quality assessment.Metabolomics, 10(3). (Guidelines on IS selection and cross-talk). Link

-

Waters Corporation. (2023). Amino Acid Analysis using HILIC-MS/MS. Waters Application Library. Link

Sources

DL-Valine-3-D1 derivatization methods for GC-MS analysis

Application Note: High-Precision GC-MS Analysis of DL-Valine-3-D1

Executive Summary

This guide details the analytical workflows for DL-Valine-3-D1 (Valine deuterated at the 3-position, racemic mixture) using Gas Chromatography-Mass Spectrometry (GC-MS). Because amino acids are zwitterionic and non-volatile, they require derivatization to be analyzed by GC.[]

We present two industry-standard protocols:

-

Silylation (MTBSTFA): The "Gold Standard" for metabolic flux analysis and stable isotope tracking due to its superior hydrolytic stability and characteristic [M-57] fragmentation.

-

Alkyl Chloroformate (ECF): A rapid, aqueous-compatible method ideal for high-throughput biological screening.[]

Chemical Context & Challenges

Target Molecule: DL-Valine-3-D1[]

-

Chemical Formula:

-

Molecular Weight: ~118.16 g/mol (approx. +1 Da shift from unlabeled Valine).

-

Label Position: The deuterium is located at the

-carbon (position 3). This position is metabolically significant and chemically stable (non-exchangeable).

The Analytical Challenge:

Native valine cannot be analyzed by GC due to its high polarity and thermal instability. Derivatization must block both the amine (

Method A: Silylation with MTBSTFA (The "Gold Standard")

Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS.[][2]

Mechanism: Replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups.[][3]

Why this method? TBDMS derivatives are

Experimental Protocol

Pre-requisites:

-

Solvent: Anhydrous Acetonitrile (ACN) or Pyridine.

-

Vials: Silanized glass vials (critical to prevent adsorption).

Step-by-Step Workflow:

-

Lyophilization: Transfer 10–50 µL of sample (e.g., cell lysate, plasma) to a glass vial.[] Add Internal Standard (e.g., Norvaline) if quantifying absolute concentration.[] Evaporate to complete dryness under

stream or vacuum concentrator. Moisture is the enemy of this reaction. -

Reagent Addition: Add 50 µL of Acetonitrile and 50 µL of MTBSTFA (w/ 1% t-BDMCS).

-

Derivatization: Cap tightly. Incubate at 100°C for 60 minutes (or 60°C for 2 hours).

-

Cooling: Allow to cool to room temperature (approx. 15 min).

-

Injection: Inject 1 µL into the GC-MS (Splitless or 1:10 Split depending on concentration).

Reaction Logic Diagram

Caption: Figure 1. Critical path for MTBSTFA derivatization. Removal of water is the rate-limiting step for success.

Method B: Alkyl Chloroformate (ECF) (The "Rapid Aqueous" Method)

Reagent: Ethyl Chloroformate (ECF).[2]

Mechanism: Converts Carboxyl

Experimental Protocol

-

Sample Prep: Place 100 µL of aqueous sample in a test tube.

-

Basify: Add 200 µL of solvent mixture (Water:Ethanol:Pyridine, 60:32:8). pH must be >9.

-

Reaction: Add 20 µL Ethyl Chloroformate (ECF) . Vortex vigorously for 30 seconds. Gas (

) evolution is normal. -

Extraction: Add 200 µL Chloroform (containing 1% ECF). Vortex for 30 seconds.[2]

-